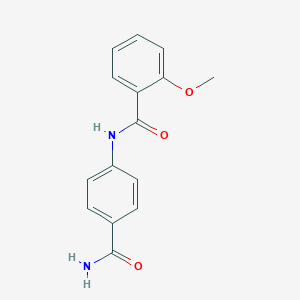

N-(4-carbamoylphenyl)-2-methoxybenzamide

カタログ番号:

B397389

CAS番号:

409340-04-1

分子量:

270.28g/mol

InChIキー:

XLSBRRXHWGGOBP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(4-carbamoylphenyl)-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a benzamide derivative, it serves as a valuable scaffold for the development of novel synthetic molecules. Compounds within this class are frequently explored for their potential biological activities and as key intermediates in complex organic syntheses . In the field of peptide synthesis, related structures are employed as backbone-protecting groups or specialized building blocks. The incorporation of such derivatives, like the 2-hydroxy-4-methoxybenzyl (Hmb) group, is a recognized strategy to suppress chain aggregation during solid-phase peptide synthesis (SPPS) by inhibiting hydrogen-bond interchain association, thereby facilitating the synthesis of peptides with difficult sequences . The modern SPPS approach often utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) methodology, which relies on orthogonal protection schemes and is the dominant technique in most research laboratories due to its milder reaction conditions compared to older methods . Researchers may utilize this compound as a precursor or model compound in developing new pharmacophores. Its structure, featuring both carbamoyl and methoxy substituents, makes it a candidate for structure-activity relationship (SAR) studies, particularly in the search for modulators of various enzymatic pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

特性

CAS番号 |

409340-04-1 |

|---|---|

分子式 |

C15H14N2O3 |

分子量 |

270.28g/mol |

IUPAC名 |

N-(4-carbamoylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-5-3-2-4-12(13)15(19)17-11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

InChIキー |

XLSBRRXHWGGOBP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |

正規SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly alter physicochemical properties. Key analogs and their features are compared below:

Key Observations :

- Conformation : Dihedral angles between aromatic rings vary (e.g., 79.2° in 2-chloro-N-(4-methoxyphenyl)benzamide), affecting molecular planarity and binding to flat enzymatic pockets .

Enzyme and Receptor Interactions

- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, a target for atherosclerosis. The carbamoyl analog’s larger H-bonding surface may enhance similar interactions .

- Dopamine Receptor Antagonism: YM-43611 demonstrates nanomolar affinity for D3/D4 receptors, attributed to its chloro and cyclopropanecarbonylamino groups. The carbamoyl group’s H-bonding may favor alternative targets .

- 17β-HSD2 Inhibition : Biphenyl derivatives (e.g., 4'-methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide) show selectivity for hydroxysteroid dehydrogenases, suggesting methoxy positioning influences enzyme specificity .

Antimicrobial and Anticancer Potential

- Thiazole- and Oxadiazole-Containing Analogs (e.g., 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) exhibit enhanced metabolic stability due to heterocyclic rings, a feature absent in the carbamoyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。